(E)-1-(Pent-2-EN-2-YL)cyclopropanamine
Overview
Description
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine is an organic compound that features a cyclopropane ring substituted with an amine group and a pent-2-en-2-yl group. The (E) designation indicates the specific geometric configuration of the double bond in the pent-2-en-2-yl group, where the substituents are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Pent-2-EN-2-YL)cyclopropanamine can be approached through several methods:
Cyclopropanation Reaction: Starting from an appropriate alkene, a cyclopropanation reaction can be carried out using reagents such as diazomethane or a Simmons-Smith reagent.
Amine Introduction:
Industrial Production Methods
Industrial production methods would typically involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions would be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating specific conditions.
Industry: Utilizing its unique chemical properties in manufacturing processes.
Mechanism of Action
The mechanism of action for (E)-1-(Pent-2-EN-2-YL)cyclopropanamine would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its chemical structure and the biological context in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with just a cyclopropane ring and an amine group.
Pent-2-en-2-ylamine: A compound with a similar pent-2-en-2-yl group but without the cyclopropane ring.
Uniqueness
(E)-1-(Pent-2-EN-2-YL)cyclopropanamine is unique due to the combination of the cyclopropane ring and the pent-2-en-2-yl group, which may impart distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
1-[(E)-pent-2-en-2-yl]cyclopropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-3-4-7(2)8(9)5-6-8/h4H,3,5-6,9H2,1-2H3/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGBDAYJDJKOAB-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C1(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C1(CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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